molecular formula C12H6Cl4O4S B1347149 2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol CAS No. 30609-79-1

2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol

Cat. No. B1347149
CAS RN: 30609-79-1
M. Wt: 388 g/mol
InChI Key: YYDJTJGFHTVGGF-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol (2,6-DC-4-DCHP) is a synthetic phenol derivative with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent in a variety of chemical reactions, as an inhibitor of certain enzymes, and as a fluorescent probe for imaging. 2,6-DC-4-DCHP has been used in studies ranging from biochemistry to pharmacology and toxicology.

Scientific Research Applications

Sulfonation and Sulfation Reactions

The chloro- and dichlorophenols, including compounds structurally related to 2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol, undergo sulfonation reactions with sulfuric acid and SO3 in various solvents. The distribution of sulfonic acid isomers is mainly determined by the ortho- and para-directing effects of the hydroxy substituent, highlighting the chemical reactivity and synthesis pathways of chlorinated phenols (Wit & Cerfontain, 2010).

Applications in Material Science

Fuel Cell Applications

Sulfonated poly(arylene ether sulfone) block copolymers with fluorenyl groups, potentially including derivatives of 2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol, have been synthesized and show promising properties for fuel cell applications. These polymers exhibit high proton conductivity and mechanical strength, indicating their utility in the development of efficient and durable fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).

Biological and Therapeutic Applications

Potential Therapeutic Agents

Derivatives of 2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol have been synthesized and evaluated for biological activities. Some derivatives exhibit considerable inhibitory activity against α-glucosidase enzyme, indicating potential therapeutic applications of these compounds (Abbasi et al., 2019).

Photodegradation of Pollutants

Compounds structurally similar to 2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol, such as water-soluble porphyrins, have been studied for their photodegradation efficiency of phenols. These studies provide insights into the potential environmental applications of these compounds in treating and managing pollution (Monteiro et al., 2005).

properties

IUPAC Name

2,6-dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O4S/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDJTJGFHTVGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308190
Record name NSC202669
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol

CAS RN

30609-79-1
Record name NSC202669
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC202669
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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